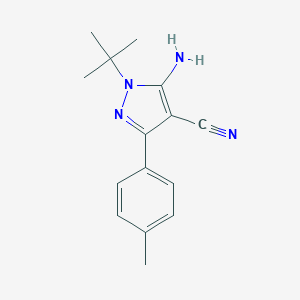

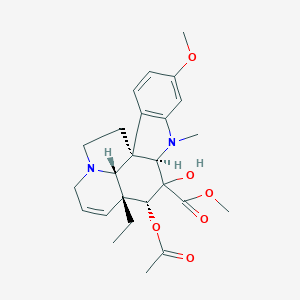

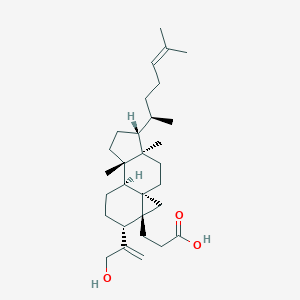

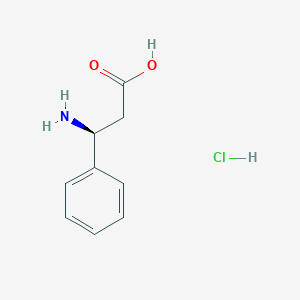

![molecular formula C16H20BrNO3 B023691 (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate CAS No. 244056-98-2](/img/structure/B23691.png)

(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H20BrNO3 and its molecular weight is 354.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Chemistry and Biology

Heterocyclic compounds, including pyridine and benzothiazole derivatives, play a crucial role in various branches of chemistry due to their diverse properties and applications. Studies have detailed the synthesis, properties, and applications of these compounds, highlighting their importance in fields ranging from coordination chemistry to biological activities (Boča, Jameson, & Linert, 2011; Lewandowski, Kalinowska, & Lewandowska, 2005). These compounds' ability to form complex structures with metals and other elements underlines their utility in creating new materials with desired properties.

Synthesis of Complex Heterocycles

The synthesis of complex heterocycles, such as pyrano[2,3-d]pyrimidines, using hybrid catalysts, illustrates the evolving methodologies in creating compounds with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023). These advancements underscore the continuous search for efficient, versatile synthetic routes to access biologically active heterocycles, which may include the synthesis and applications of the specified compound.

Potential CNS Acting Drugs

The exploration of functional chemical groups for synthesizing compounds with Central Nervous System (CNS) activity highlights the potential of heterocycles in developing new therapeutic agents (Saganuwan, 2017). This area of research is critical for addressing the increasing prevalence of CNS disorders, indicating a promising avenue for the application of the specified compound in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex organic molecule, and its specific interactions with biological targets are likely to be diverse and context-dependent .

Mode of Action

It is known that brominated compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules . This can lead to changes in the structure and function of these molecules, potentially affecting cellular processes .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including substitution reactions and coupling reactions like the suzuki–miyaura coupling . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways .

Pharmacokinetics

For instance, brominated compounds are often highly reactive and may be metabolized quickly in the body . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given the compound’s complex structure and reactivity, it is likely to interact with various biomolecules and potentially affect multiple cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s interactions with biological targets can be influenced by the specific cellular environment, including the presence of other biomolecules and the redox state of the cell .

Properties

IUPAC Name |

benzyl (3aS,7aS)-2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO3/c17-10-13-9-14-15(21-13)7-4-8-18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2/t13?,14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBRQWNILJEDKY-FGRDXJNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441249 |

Source

|

| Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244056-98-2 |

Source

|

| Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

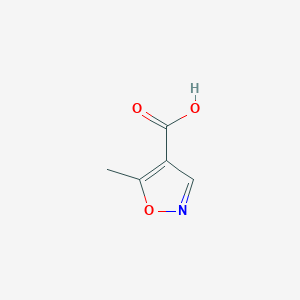

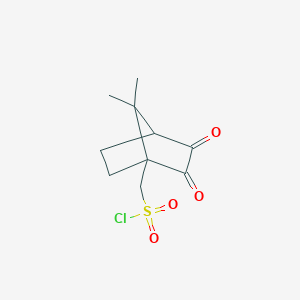

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)